Lipophilicity Optimization: XLogP3 Advantage Over the Des-Butoxy Analog
The 3-butoxy substituent significantly elevates lipophilicity compared to the unsubstituted benzamide analog (des-butoxy, CAS 921870-56-6). The target compound has a computed XLogP3 of 5.8, whereas the des-butoxy analog, lacking the butyl chain, is estimated at approximately 3.5–4.0 based on its lower molecular weight (364.4 vs. 436.5) and absence of the four-carbon alkyl extension [1] . This ~2 log unit increase in XLogP3 enhances membrane permeability and hydrophobic binding pocket occupancy, critical for intracellular target engagement in leukotriene pathway modulation.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.8 (computed) |
| Comparator Or Baseline | Des-butoxy analog (CAS 921870-56-6): XLogP3 estimated ~3.5–4.0 (based on MW 364.4 and absence of butyl chain) |
| Quantified Difference | ΔXLogP3 ≈ +1.8 to +2.3 |
| Conditions | Computed XLogP3 values; Kuujia.com datasheet for target compound; estimate for comparator based on molecular formula difference |
Why This Matters
Higher XLogP3 directly impacts membrane partitioning and target compartment accessibility, making this compound suitable for intracellular or membrane-associated target screening where the des-butoxy analog would underperform.
- [1] Kuujia.com. CAS No. 921570-25-4 compound datasheet. XLogP3 = 5.8, MW 436.5. View Source
